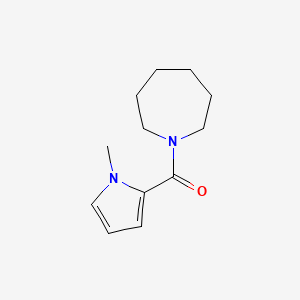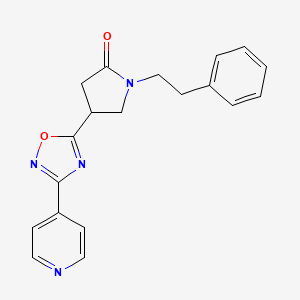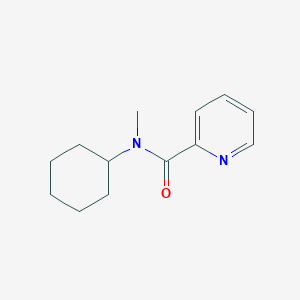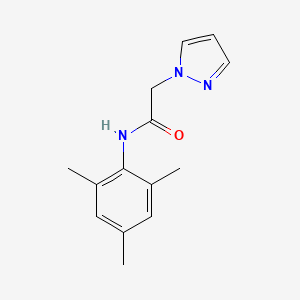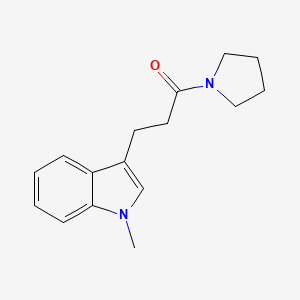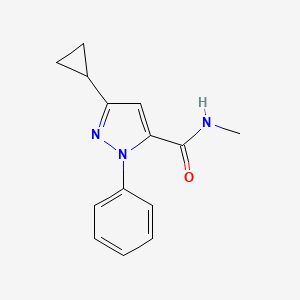
N-methyl-2-phenyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-phenyltriazole-4-carboxamide (MPA) is a chemical compound that has been widely used in scientific research due to its unique properties. MPA is a triazole-based compound that has been shown to have potent inhibitory effects on various enzymes and biological pathways.
Aplicaciones Científicas De Investigación
N-methyl-2-phenyltriazole-4-carboxamide has been widely used in scientific research due to its potent inhibitory effects on various enzymes and biological pathways. One of the most significant applications of N-methyl-2-phenyltriazole-4-carboxamide is in the study of protein phosphorylation. N-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes. N-methyl-2-phenyltriazole-4-carboxamide has also been used to study the role of cyclic AMP-dependent protein kinase in various biological processes.
Mecanismo De Acción
The mechanism of action of N-methyl-2-phenyltriazole-4-carboxamide is based on its ability to inhibit the activity of enzymes and biological pathways. N-methyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of protein kinases by binding to the ATP-binding site. This results in the inhibition of protein phosphorylation, which can have a significant impact on various cellular processes.
Biochemical and Physiological Effects
N-methyl-2-phenyltriazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on protein kinases, N-methyl-2-phenyltriazole-4-carboxamide has also been shown to inhibit the activity of various other enzymes, including phosphodiesterases and cyclooxygenases. N-methyl-2-phenyltriazole-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-phenyltriazole-4-carboxamide in lab experiments is its potent inhibitory effects on various enzymes and biological pathways. This makes it an ideal tool for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using N-methyl-2-phenyltriazole-4-carboxamide is its potential toxicity. N-methyl-2-phenyltriazole-4-carboxamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-methyl-2-phenyltriazole-4-carboxamide. One potential area of research is the development of new analogs of N-methyl-2-phenyltriazole-4-carboxamide that have improved potency and selectivity. Another area of research is the identification of new biological pathways that are affected by N-methyl-2-phenyltriazole-4-carboxamide. Finally, the use of N-methyl-2-phenyltriazole-4-carboxamide in the development of new therapeutic agents for the treatment of various diseases is an exciting area of research that holds great promise.
Métodos De Síntesis
The synthesis of N-methyl-2-phenyltriazole-4-carboxamide involves the reaction of N-methyl-2-phenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-methyl-2-phenyltriazole-4-carboxamide. The synthesis of N-methyl-2-phenyltriazole-4-carboxamide is relatively simple and can be achieved using standard laboratory techniques.
Propiedades
IUPAC Name |
N-methyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-11-10(15)9-7-12-14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXTCCWKSTWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



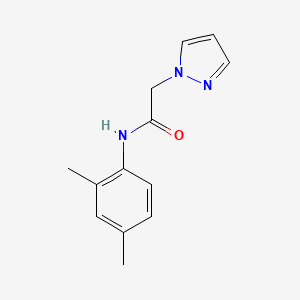

![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
